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Compound of Interest

Compound Name:
2-(2-Acetamidophenoxy)acetic

acid

Cat. No.: B1296907 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic

Resonance (NMR) spectral data for 2-(2-acetamidophenoxy)acetic acid. Due to the limited

availability of public experimental spectra for this specific compound, this guide presents a

comprehensive analysis based on data from closely related analogs and predictive models.

This information is intended to support researchers in the identification, characterization, and

quality control of 2-(2-acetamidophenoxy)acetic acid in a drug discovery and development

context.

Chemical Structure
IUPAC Name: 2-(2-acetamidophenoxy)acetic acid Molecular Formula: C₁₀H₁₁NO₄ Molecular

Weight: 209.19 g/mol CAS Number: 2065-93-2

Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-(2-
acetamidophenoxy)acetic acid. These predictions are derived from the analysis of spectral

data for structurally similar compounds, including 2-{2-[2-(2-Oxopyrrolidin-1-

yl)acetamido]phenoxy}acetic acid, N-(2-hydroxyphenyl)acetamide, and phenoxyacetic acid.

Predicted ¹H NMR Spectral Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1296907?utm_src=pdf-interest
https://www.benchchem.com/product/b1296907?utm_src=pdf-body
https://www.benchchem.com/product/b1296907?utm_src=pdf-body
https://www.benchchem.com/product/b1296907?utm_src=pdf-body
https://www.benchchem.com/product/b1296907?utm_src=pdf-body
https://www.benchchem.com/product/b1296907?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Predicted ¹H NMR Chemical Shifts for 2-(2-Acetamidophenoxy)acetic Acid

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-a ~10.0 - 13.0 Singlet (broad) 1H

H-b ~9.30 Singlet 1H

H-c ~7.95 Doublet 1H

H-d, H-e, H-f ~6.80 - 7.40 Multiplet 3H

H-g ~4.75 Singlet 2H

H-h ~2.10 Singlet 3H

Prediction based on analysis of a closely related structure reported in the Journal of the

Serbian Chemical Society (2004).

Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(2-Acetamidophenoxy)acetic Acid
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Carbon Predicted Chemical Shift (δ, ppm)

C-1 ~170.5

C-2 ~169.0

C-3 ~147.0

C-4 ~127.0

C-5 ~125.0

C-6 ~122.0

C-7 ~120.0

C-8 ~115.0

C-9 ~65.0

C-10 ~24.0

Prediction based on additive effects from spectral data of N-(2-hydroxyphenyl)acetamide and

phenoxyacetic acid.

Experimental Protocols
The following is a generalized experimental protocol for acquiring the NMR spectra of 2-(2-
acetamidophenoxy)acetic acid, based on methodologies reported for similar compounds.

Sample Preparation
Weigh approximately 5-10 mg of high-purity 2-(2-acetamidophenoxy)acetic acid.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer and Parameters
Instrument: 200 MHz (or higher field) NMR Spectrometer
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Nuclei: ¹H and ¹³C

Solvent: DMSO-d₆

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm

Temperature: 298 K (25 °C)

For ¹H NMR:

Pulse Sequence: Standard single-pulse sequence

Number of Scans: 16-32

Spectral Width: ~16 ppm

Acquisition Time: ~2-3 seconds

Relaxation Delay: 1-2 seconds

For ¹³C NMR:

Pulse Sequence: Proton-decoupled pulse sequence

Number of Scans: 1024 or more, depending on sample concentration

Spectral Width: ~200-220 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2-5 seconds

Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent NMR

characterization of 2-(2-acetamidophenoxy)acetic acid.
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Caption: Workflow for the synthesis and NMR characterization of 2-(2-
acetamidophenoxy)acetic acid.
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This guide serves as a foundational resource for researchers working with 2-(2-
acetamidophenoxy)acetic acid. For definitive structural confirmation, it is recommended to

acquire experimental NMR data on a purified sample and compare it with the predictions

provided herein.

To cite this document: BenchChem. [Technical Guide: NMR Spectral Data of 2-(2-
Acetamidophenoxy)acetic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296907#2-2-acetamidophenoxy-acetic-acid-nmr-
spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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